8-Hydroxyquinolinolato-lithium

Catalog No.
S1914162
CAS No.
25387-93-3
M.F
C9H7LiNO
M. Wt
152.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinolinolato-lithium

CAS Number

25387-93-3

Product Name

8-Hydroxyquinolinolato-lithium

IUPAC Name

lithium;quinolin-8-olate

Molecular Formula

C9H7LiNO

Molecular Weight

152.1 g/mol

InChI

InChI=1S/C9H7NO.Li/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;

InChI Key

SKEDXQSRJSUMRP-UHFFFAOYSA-N

SMILES

[Li+].C1=CC2=C(C(=C1)[O-])N=CC=C2

Canonical SMILES

[Li].C1=CC2=C(C(=C1)O)N=CC=C2

Liquid Crystals (Liq), also known as "liquid crystalline" materials, are a fascinating state of matter that exhibits properties of both liquids and crystals. They flow like liquids but possess a degree of order in their molecular arrangement, similar to crystals . This unique property makes them highly valuable for various scientific research applications.

Displays and Optoelectronics

The most prominent application of Liq lies in displays and optoelectronic devices. Liquid Crystal Displays (LCDs) utilize the ability of Liq molecules to change their orientation under an electric field. This manipulation of orientation controls the light passing through the display, creating the images we see on computer screens, TVs, and mobile devices .

Beyond displays, Liq research explores photonic applications like tunable filters, lasers, and light modulators. These advancements could lead to next-generation optical communication systems and sensors with improved sensitivity and selectivity .

Biosensors and Medical Diagnostics

The ability of Liq to interact with biomolecules makes them promising candidates for biosensing applications. Researchers are exploring Liq-based sensors for the detection of specific proteins, DNA sequences, and even pathogens. These sensors can offer label-free detection, meaning they don't require additional tags or markers on the target molecules, simplifying the process .

Furthermore, Liq research in medicine investigates their potential for drug delivery and tissue engineering. Liq crystals can be designed to respond to specific stimuli, such as light or temperature, allowing for controlled release of drugs or manipulation of cell behavior .

Materials Science and Soft Matter Physics

Liq research plays a crucial role in materials science and soft matter physics. Scientists are developing novel Liq materials with specific functionalities, including tunable elasticity, self-healing properties, and responsiveness to external stimuli. These advanced materials have applications in areas like artificial muscles, microfluidic devices, and photonic metamaterials .

8-Hydroxyquinolinolato-lithium, with the chemical formula C₉H₆LiNO and CAS number 850918-68-2, is a lithium salt of 8-hydroxyquinoline. This compound is characterized by its light yellow powder appearance and has a melting point of 366-368 °C . It is known for its unique coordination chemistry and potential applications in various fields, particularly in organic electronics.

The primary method for synthesizing 8-hydroxyquinolinolato-lithium involves the reaction of 8-hydroxyquinoline with lithium metal or lithium ammonia solution. This reaction typically results in the formation of the lithium salt, which can be purified through crystallization . The compound can also participate in various coordination reactions due to the presence of the hydroxyl group and nitrogen atom, allowing it to form complexes with different metal ions.

Research indicates that 8-hydroxyquinolinolato-lithium exhibits biological activity, particularly as an antibacterial agent. Its mechanism involves chelation with metal ions that are essential for bacterial growth, thereby inhibiting their proliferation. Additionally, studies have suggested potential applications in treating neurodegenerative diseases due to its ability to modulate metal ion homeostasis within biological systems .

The synthesis of 8-hydroxyquinolinolato-lithium can be achieved through several methods:

  • Direct Reaction: Reacting 8-hydroxyquinoline with lithium metal or lithium ammonia solution.
  • Complexation: Forming complexes with lithium salts and subsequently isolating the desired compound through crystallization.
  • Solvent Extraction: Utilizing organic solvents to extract and purify the compound from reaction mixtures .

Each method may vary in yield and purity based on reaction conditions such as temperature and solvent choice.

Unique FeaturesLithium 8-quinolinolateC₉H₆LiNOOLEDs, antibacterialStronger electron injection capabilitiesZinc 8-hydroxyquinolineC₉H₇N₁OAntibacterial, antifungalMore effective against a broader range of microbesCopper 8-hydroxyquinolineC₉H₇CuN₁OCatalysis, biological researchHigher catalytic activity compared to lithium saltMagnesium 8-quinolinolateC₉H₆MgN₁OOrganic synthesisLower toxicity than lithium salts

Uniqueness of 8-Hydroxyquinolinolato-Lithium

The primary distinction of 8-hydroxyquinolinolato-lithium lies in its application as an electron injection layer material in OLEDs, where it provides enhanced stability and efficiency compared to other similar compounds. Its ability to chelate metal ions also sets it apart for specific biological applications.

Studies have shown that 8-hydroxyquinolinolato-lithium interacts effectively with other materials in electronic devices. For instance, when paired with silver, it enhances electron injection capabilities in OLEDs, leading to improved device performance . Additionally, its interactions with other metal ions can be leveraged for therapeutic applications, particularly in targeting bacterial infections.

Lithium Hydride-Mediated Dehydrohalogenation

The lithium hydride-mediated dehydrohalogenation represents the most widely employed methodology for synthesizing 8-hydroxyquinolinolato-lithium [1]. This approach utilizes lithium hydride as both the deprotonating agent and the source of lithium cation for complex formation. The reaction proceeds through a direct acid-base neutralization mechanism where lithium hydride abstracts the phenolic proton from 8-hydroxyquinoline, simultaneously forming the lithium complex.

The stoichiometric relationship involves equimolar quantities of lithium hydride and 8-hydroxyquinoline. Industrial-scale synthesis protocols demonstrate excellent reproducibility, with documented yields reaching 92-98% [1]. The reaction kinetics follow a two-stage mechanism: initial proton abstraction occurs rapidly at ambient temperature, followed by a temperature-controlled complex formation phase that requires elevated temperatures for completion.

Temperature control emerges as a critical parameter in this synthesis. Optimal reaction conditions maintain temperatures between 20-30°C during lithium hydride addition, preventing exothermic side reactions that could compromise product purity [1]. Extended reaction times of 20 hours at 30±5°C ensure complete conversion of starting materials and promote proper crystallization of the lithium complex [1].

The mechanistic pathway involves heterolytic cleavage of the lithium-hydride bond, with the hydride anion acting as a Brønsted base. The resulting lithium cation immediately coordinates with the quinolate anion through both the nitrogen and oxygen donor atoms, forming a stable chelate complex. This bidentate coordination provides exceptional thermodynamic stability to the final product, with decomposition temperatures exceeding 430°C [2].

Reaction monitoring techniques employ infrared spectroscopy to track the disappearance of the characteristic phenolic hydroxyl stretch at approximately 3200 cm⁻¹ and the concurrent appearance of lithium-oxygen coordination bands in the 600-800 cm⁻¹ region. Nuclear magnetic resonance spectroscopy provides complementary verification through the elimination of the exchangeable phenolic proton signal.

Solvent Selection Strategies (Methylene Chloride Systems)

Methylene chloride emerges as the preferred solvent system for 8-hydroxyquinolinolato-lithium synthesis due to its unique combination of properties that optimize reaction efficiency and product quality [1]. The selection criteria encompass solubility characteristics, chemical inertness, and favorable mass transfer properties that facilitate uniform reaction conditions.

Solubility studies demonstrate that 8-hydroxyquinoline exhibits excellent dissolution characteristics in methylene chloride, with solubility exceeding 55 grams per liter at ambient temperature [1]. This high solubility ensures homogeneous reaction conditions and prevents localized concentration gradients that could lead to side product formation. The dissolution process requires minimal agitation, typically achieving complete dissolution within 15-30 minutes of stirring.

The chemical inertness of methylene chloride toward both lithium hydride and the product complex represents a crucial advantage. Unlike ethereal solvents that can undergo unwanted side reactions with lithium-containing reagents, methylene chloride maintains chemical stability throughout the reaction duration. This stability prevents solvent degradation products from contaminating the final complex and ensures consistent reaction stoichiometry.

Industrial protocols utilize methylene chloride volumes ranging from 15-20 liters per kilogram of 8-hydroxyquinoline, providing adequate dilution for effective heat dissipation during the exothermic lithium hydride addition phase [1]. The relatively low boiling point of methylene chloride (39.6°C) facilitates efficient solvent recovery through distillation, making the process economically viable for large-scale production.

Mass transfer considerations favor methylene chloride due to its low viscosity and favorable density characteristics. The efficient mixing properties ensure rapid dissolution of lithium hydride and promote uniform temperature distribution throughout the reaction mixture. These physical properties contribute significantly to the high yields and consistent product quality observed in methylene chloride systems.

Alternative solvent systems, including tetrahydrofuran and diethyl ether, demonstrate inferior performance characteristics. Ethereal solvents exhibit unwanted coordination effects with lithium centers, leading to complex product mixtures and reduced yields. Aromatic solvents show poor solubility for lithium hydride, resulting in heterogeneous reaction conditions and inconsistent product formation.

Solid-State Synthesis in Smectite Matrices

Solid-state synthesis methodologies utilizing smectite clay matrices represent an innovative approach for producing 8-hydroxyquinolinolato-lithium complexes under ambient conditions [3] [4]. This methodology exploits the unique intercalation properties of layered silicate materials to facilitate complex formation through solid-solid reactions without requiring organic solvents.

The smectite-mediated synthesis involves pre-exchanging the clay interlayer with lithium cations, followed by intercalation of 8-hydroxyquinoline molecules into the interlayer spaces [4]. The confined environment within the clay galleries promotes intimate contact between reactants and facilitates complex formation through geometric constraints and electrostatic interactions.

Synthetic saponite and montmorillonite serve as the primary smectite hosts for this synthesis approach [3] [4]. Synthetic saponite demonstrates superior performance due to its exceptionally low iron content, which eliminates photoluminescence quenching effects that compromise product quality in natural clay systems. The synthetic clay provides a chemically pure environment that preserves the optical properties essential for electronic applications.

The intercalation process begins with lithium-exchange of the smectite, achieved through treatment with lithium chloride solutions. X-ray diffraction analysis confirms successful cation exchange through characteristic changes in basal spacing, typically increasing from 12.5 Å to 12.8 Å upon lithium incorporation [4]. Complete exchange requires multiple treatment cycles with excess lithium salt solutions.

8-Hydroxyquinoline intercalation proceeds through vapor-phase diffusion or direct solid mixing methodologies. The vapor-phase approach involves heating 8-hydroxyquinoline under reduced pressure, allowing sublimed material to diffuse into the lithium-exchanged clay interlayers. Direct mixing methods combine the lithium-smectite with 8-hydroxyquinoline powder, followed by thermal treatment at temperatures between 60-80°C.

Complex formation within the smectite galleries occurs through direct coordination between intercalated lithium cations and 8-hydroxyquinoline ligands. The confined geometry of the interlayer space enforces specific coordination geometries and prevents unwanted polymerization reactions that can occur in solution-phase synthesis. Infrared spectroscopy confirms complex formation through characteristic shifts in the quinoline C=N and C-O stretching frequencies.

The interlayer spacing increases to approximately 15.2 Å upon 8-hydroxyquinoline intercalation and complex formation, indicating successful accommodation of the organometallic complex within the clay structure [4]. This expansion provides direct evidence for the formation of lithium-quinolate complexes in the confined interlayer environment.

Photoluminescence studies demonstrate that smectite-confined lithium quinolate complexes exhibit enhanced optical properties compared to solution-synthesized materials [3] [4]. The rigid clay matrix prevents molecular aggregation and concentration quenching effects, resulting in significantly improved quantum yields and photostability.

Purification Techniques

Sublimation Optimization Parameters

Sublimation represents the primary purification methodology for achieving ultra-high purity 8-hydroxyquinolinolato-lithium suitable for electronic applications [1] [5] [6]. The sublimation process removes residual organic impurities, unreacted starting materials, and trace metal contaminants through selective vapor-phase transport under reduced pressure conditions.

Temperature optimization studies establish that sublimation temperatures between 280-320°C provide optimal purification efficiency without thermal decomposition of the complex [7]. Lower temperatures result in incomplete sublimation and inadequate impurity removal, while excessive temperatures promote unwanted thermal degradation reactions. The narrow temperature window requires precise temperature control systems with accuracy better than ±2°C.

Pressure parameters critically influence sublimation efficiency and product quality. Optimal operating pressures range from 10⁻³ to 10⁻⁵ torr, providing sufficient driving force for vapor transport while preventing oxidative degradation [8]. High vacuum conditions eliminate atmospheric moisture and oxygen that could compromise product purity through unwanted side reactions.

The sublimation apparatus design incorporates cold finger condensation systems maintained at temperatures between -10°C to 0°C. This temperature differential ensures efficient vapor condensation and prevents sublimed material from redissolving in residual solvent vapors. The condenser surface area must provide adequate capacity for the expected sublimate quantity to prevent overflow and product loss.

Sublimation rates typically range from 0.5-2.0 grams per hour, depending on apparatus design and operating conditions [1]. Rapid sublimation rates can lead to inadequate purification through co-sublimation of impurities, while excessively slow rates result in prolonged thermal exposure and potential degradation. The optimal rate represents a compromise between purification efficiency and processing time.

Heating rate control during temperature ramping significantly affects product quality. Gradual heating at rates of 2-5°C per minute prevents rapid degassing that could cause mechanical entrainment of non-volatile impurities. Controlled heating also ensures uniform temperature distribution throughout the sample bed, promoting consistent sublimation behavior.

Multiple sublimation cycles may be required for achieving the highest purity grades demanded by electronic applications. Each successive sublimation cycle removes additional impurity fractions, with typical purification protocols employing 2-3 sublimation stages to achieve purities exceeding 99.5% [6]. The diminishing returns of multiple sublimations must be balanced against processing costs and time requirements.

Product collection procedures require careful handling to prevent recontamination during transfer operations. Inert atmosphere glove boxes provide contamination-free environments for product harvesting and packaging. Immediate packaging in moisture-barrier containers prevents hydration and oxidation that could compromise the purified material.

Solvent Recrystallization Protocols

Solvent recrystallization provides an alternative purification approach for 8-hydroxyquinolinolato-lithium, particularly suitable for materials intended for solution-processing applications [9] [10]. The recrystallization methodology exploits differential solubility behavior between the desired product and impurity compounds across different temperature ranges.

Solvent selection criteria emphasize chemical compatibility, thermal stability, and favorable solubility characteristics. Polar aprotic solvents demonstrate superior performance due to their ability to solvate the lithium cation while maintaining chemical inertness toward the quinolate ligand. Acetonitrile emerges as the preferred recrystallization solvent, providing excellent dissolution of the complex at elevated temperatures and sufficient supersaturation upon cooling [11].

The recrystallization protocol begins with dissolution of the crude product in a minimum volume of hot acetonitrile at temperatures near the solvent boiling point [9] [10]. Complete dissolution typically requires solvent volumes of 10-15 milliliters per gram of complex, providing adequate concentration for effective purification while minimizing solvent waste. Heating must be controlled to prevent solvent loss through evaporation.

Hot filtration removes insoluble impurities and any undissolved material that could serve as undesirable nucleation sites during crystallization. Gravity filtration through heated filter apparatus prevents premature crystallization during the filtration process. The filtration temperature should be maintained within 5-10°C of the dissolution temperature.

Controlled cooling protocols significantly influence crystal quality and purity. Slow cooling rates of 0.5-1.0°C per minute promote formation of large, well-formed crystals with superior purity characteristics [9] [10]. Rapid cooling produces small crystallites with high surface area that may trap impurities within the crystal matrix.

Nucleation control techniques prevent unwanted supersaturation that could lead to poor crystal quality. Seeding with small quantities of pure material provides controlled nucleation sites and promotes uniform crystal growth. Mechanical agitation during cooling must be minimized to prevent crystal fracture and secondary nucleation.

Crystal harvesting employs vacuum filtration to separate the purified crystals from the mother liquor containing dissolved impurities. The crystals require washing with small volumes of ice-cold acetonitrile to remove surface-adsorbed impurities while minimizing product loss through dissolution [9] [10]. Wash volumes should not exceed 2-3 milliliters per gram of product.

Drying procedures remove residual solvent while preventing thermal degradation or recontamination. Air drying at ambient temperature provides gentle solvent removal, while vacuum drying accelerates the process. Drying temperatures should not exceed 40°C to prevent thermal decomposition of the complex.

Recovery yields from recrystallization typically range from 75-85%, representing acceptable material losses for the significant purity improvements achieved [9] [10]. Multiple recrystallizations may be employed for achieving ultra-high purity grades, with each successive cycle providing diminishing purification benefits.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.06876728 g/mol

Monoisotopic Mass

152.06876728 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25387-93-3

Dates

Modify: 2023-08-16

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